![molecular formula C19H17FN2O3 B3016202 3-氟-N-[2-(7-甲氧基-2-氧代-1H-喹啉-3-基)乙基]苯甲酰胺 CAS No. 851405-67-9](/img/structure/B3016202.png)

3-氟-N-[2-(7-甲氧基-2-氧代-1H-喹啉-3-基)乙基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

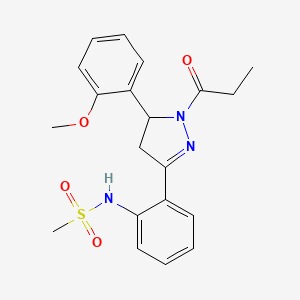

The compound 3-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide is a fluorinated benzamide derivative. Benzamide derivatives are known for their diverse pharmacological activities, including neuroleptic properties. The presence of a fluorine atom in such compounds often enhances their biological activity due to the unique properties of fluorine, such as its small size, high electronegativity, and ability to form stable bonds with carbon.

Synthesis Analysis

The synthesis of fluorinated benzamide derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions. For example, the synthesis of a related fluorinated benzamide neuroleptic is reported in paper , where the starting material 3-(3,4-dimethoxyphenyl)-1-propanol is used to achieve an overall yield of 20-25%. This process involves a nucleophilic substitution reaction with no carrier added [18F]fluoride to introduce the fluorine atom. The specific activities achieved indicate a high degree of radiochemical purity, which is essential for neuroleptic compounds.

Molecular Structure Analysis

The molecular structure of 3-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide would include a benzamide core with a fluorine atom attached to the benzene ring. Additionally, the molecule would feature a quinoline moiety, which is a bicyclic compound with a nitrogen heteroatom in the ring structure. The methoxy group and the keto group on the quinoline ring would influence the electronic distribution and potentially the biological activity of the molecule.

Chemical Reactions Analysis

Fluorinated benzamides can undergo various chemical reactions, particularly those involving the amide functional group. The fluorine atom can also affect the reactivity of the benzene ring, making it more susceptible to electrophilic substitution reactions. The synthesis process described in paper involves a nucleophilic substitution reaction, which is a common type of reaction for introducing fluorine into aromatic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzamides like 3-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide would be influenced by the presence of the fluorine atom and the quinoline structure. The fluorine atom would likely increase the lipophilicity of the compound, potentially improving its ability to cross biological membranes. The quinoline moiety could contribute to the compound's stability and its interaction with biological targets.

While the provided papers do not directly discuss the specific compound , they offer insight into the synthesis and properties of related fluorinated benzamide compounds. The antibacterial activity of similar compounds is highlighted in paper , where a series of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides showed effectiveness against various bacterial strains. This suggests that the compound may also possess antibacterial properties, although further studies would be required to confirm this.

科学研究应用

Zn(2+) 识别的化学传感器

一种新型荧光传感器,具有喹啉基团,在乙腈水溶液中对 Zn(2+) 表现出优异的选择性和灵敏度,优于其他阳离子。这种特异性归因于它与 Zn(2+) 和 Cd(2+) 的独特结合模式,如 X 射线晶体结构分析和密度泛函理论计算所证实。这种传感器的能力扩展到活细胞中 Zn(2+) 的荧光成像,展示了其在生物应用中的潜力 (Li 等,2014)。

药理学研究和 HERG 通道抑制

对 3-氨基甲基喹啉衍生物的构效关系的研究确定了对人 MCH 受体 1 (hMCHR1) 具有有效抑制活性的化合物,显着抑制饮食诱导性肥胖 (DIO) 大鼠的食入量。专注于最大限度地减少 hERG K(+) 通道抑制导致发现具有减少心脏负荷的衍生物,表明该化合物在不损害心脏安全性的情况下具有治疗干预的潜力 (Kasai 等,2012)。

氟喹诺酮的光稳定性和生物活性

对氟喹诺酮衍生物(包括在 8 位取代的衍生物)的研究揭示了对其光稳定性和生物活性的见解。在 8 位引入甲氧基对氟喹诺酮对紫外线照射的稳定性产生了显着影响,表明结构修饰在开发具有增强稳定性和降低细胞毒性的抗生素中很重要 (Matsumoto 等,1992)。

血清素 1A 受体和阿尔茨海默病

利用选择性分子成像探针,研究人员对阿尔茨海默病患者大脑中的 5-HT(1A) 受体密度进行了定量,揭示了关键大脑区域的受体密度显着降低。这些发现与临床症状和其他神经病理学措施相关,强调了靶向 5-HT(1A) 受体在诊断和了解阿尔茨海默病进展中的潜力 (Kepe 等,2006)。

癌症治疗的 ATM 激酶抑制剂

开发新型 3-喹啉甲酰胺作为共济失调毛细血管扩张突变 (ATM) 激酶的有效选择性抑制剂,突出了它们在肿瘤模型中的功效。这些抑制剂展示了靶向 ATM 激酶在癌症治疗中的潜力,为治疗开发提供了新途径 (Degorce 等,2016)。

作用机制

Target of Action

It is known that many indole derivatives, which share a similar structure to the compound , have been found to bind with high affinity to multiple receptors . This suggests that the compound may also interact with various cellular targets.

Mode of Action

It can be inferred from the related suzuki–miyaura (sm) coupling reaction that the compound might participate in electronically divergent processes with a metal catalyst . This involves oxidative addition with formally electrophilic organic groups and transmetalation with formally nucleophilic organic groups .

Biochemical Pathways

It is known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect multiple biochemical pathways.

Pharmacokinetics

The broad application of sm coupling, a reaction that may be related to the compound’s synthesis, arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable nature of the organoboron reagents, and their rapid transmetalation with palladium (ii) complexes . This suggests that the compound may have favorable ADME properties.

Result of Action

The compound has shown excellent anticancer activities against hepatoma cells, colon cancer cells, and lung cancer cells in vitro . This suggests that the compound’s action results in the inhibition of cancer cell proliferation.

Action Environment

The sm coupling reaction, which may be related to the compound’s synthesis, is known to be exceptionally mild and functional group tolerant . This suggests that the compound may be stable and effective under a variety of environmental conditions.

属性

IUPAC Name |

3-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O3/c1-25-16-6-5-12-9-14(19(24)22-17(12)11-16)7-8-21-18(23)13-3-2-4-15(20)10-13/h2-6,9-11H,7-8H2,1H3,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRVYFWOUBLZNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B3016120.png)

![2-[(3-Amino-5-bromopyridin-2-YL)oxy]ethan-1-OL](/img/structure/B3016121.png)

![(1R,3S,3Ar,5aS,6S,11aS,13aR)-1,6-dihydroxy-3a-(hydroxymethyl)-5a,8,8,11a,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,7a,13,13b-decahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B3016128.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B3016129.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B3016131.png)

![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-benzylphenyl)-3-oxopropanenitrile](/img/structure/B3016134.png)

![5-[(E)-3-(4-Fluorosulfonyloxyphenyl)prop-2-enoyl]-1-phenyltriazole](/img/structure/B3016138.png)

![2-[[1-[4-(Dimethylamino)benzoyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B3016139.png)

![2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B3016140.png)

![1-methyl-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B3016142.png)